molecular formula C9H9IN2O2 B14806137 4-Cyclopropoxy-3-iodopicolinamide

4-Cyclopropoxy-3-iodopicolinamide

Cat. No.: B14806137
M. Wt: 304.08 g/mol
InChI Key: SHCODHOKHCCUTM-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-3-iodopicolinamide is a chemical compound with the molecular formula C9H9IN2O2 and a molecular weight of 304.08 g/mol . This compound is characterized by the presence of a cyclopropoxy group and an iodine atom attached to a picolinamide core. It is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-3-iodopicolinamide typically involves the following steps:

    Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Amidation: The final step involves the formation of the picolinamide core through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor the reaction progress and confirm the structure of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-3-iodopicolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the iodine atom to a less oxidized state.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-Cyclopropoxy-3-iodopicolinamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-iodopicolinamide involves its interaction with specific molecular targets and pathways. The cyclopropoxy group imparts unique properties to the compound, such as increased stability and reactivity. The iodine atom can participate in various chemical reactions, influencing the compound’s overall behavior. The picolinamide core may interact with biological targets, potentially affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropoxy-4-iodopicolinamide: Similar in structure but with different positional isomerism.

    4-Cyclopropoxy-3-bromopicolinamide: Similar but with a bromine atom instead of iodine.

    4-Cyclopropoxy-3-chloropicolinamide: Similar but with a chlorine atom instead of iodine.

Uniqueness

4-Cyclopropoxy-3-iodopicolinamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The cyclopropoxy group also contributes to its unique chemical behavior, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H9IN2O2

Molecular Weight

304.08 g/mol

IUPAC Name

4-cyclopropyloxy-3-iodopyridine-2-carboxamide

InChI

InChI=1S/C9H9IN2O2/c10-7-6(14-5-1-2-5)3-4-12-8(7)9(11)13/h3-5H,1-2H2,(H2,11,13)

InChI Key

SHCODHOKHCCUTM-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=NC=C2)C(=O)N)I

Origin of Product

United States

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